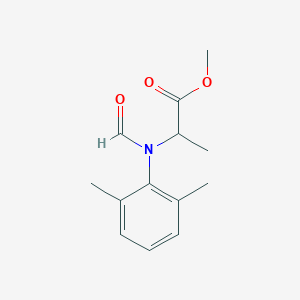

Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate

説明

特性

分子式 |

C13H17NO3 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

methyl 2-(N-formyl-2,6-dimethylanilino)propanoate |

InChI |

InChI=1S/C13H17NO3/c1-9-6-5-7-10(2)12(9)14(8-15)11(3)13(16)17-4/h5-8,11H,1-4H3 |

InChIキー |

OEZMABDASOQWPD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)N(C=O)C(C)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benalaxyl metabolite F4 involves the esterification of Alanine with N-(2,6-dimethylphenyl)-N-formyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of Benalaxyl metabolite F4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

Benalaxyl metabolite F4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxy derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products Formed

Oxidation: Carboxy derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the reagents used.

科学的研究の応用

Benalaxyl metabolite F4 is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry for the quantification and identification of Benalaxyl residues.

Biology: Studying the metabolic pathways and degradation products of Benalaxyl in biological systems.

Medicine: Investigating the potential toxicological effects and pharmacokinetics of Benalaxyl and its metabolites.

Industry: Used in environmental monitoring and pesticide regulation to ensure compliance with safety standards

作用機序

Benalaxyl metabolite F4 exerts its effects by inhibiting the mycelial growth of fungi and the germination of zoospores. The compound targets the RNA polymerase I enzyme, disrupting nucleic acid metabolism in fungi. This inhibition prevents the synthesis of essential proteins and nucleic acids, leading to the death of the fungal cells .

類似化合物との比較

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares key properties of Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate (hypothesized) with its analogs:

| Compound | Substituent (R) | Molecular Formula | Molecular Weight | Water Solubility (g/L) | Log Pow |

|---|---|---|---|---|---|

| Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate | Formyl (CHO) | C₁₄H₁₈NO₃ | 248.3* | ~10–15* | ~1.0–1.5* |

| Metalaxyl | Methoxyacetyl (CH₃OCOCH₂) | C₁₅H₂₁NO₄ | 279.33 | 8.4 (22°C) | 1.75 |

| Benalaxyl | Phenylacetyl (C₆H₅CH₂CO) | C₂₀H₂₃NO₃ | 325.4 | 0.037 (20°C) | 3.8 |

| Furalaxyl | 2-Furoyl (C₄H₃OCO) | C₁₇H₁₉NO₄ | 301.3 | 0.12 (20°C) | 2.9 |

*Hypothesized values based on structural trends.

Key Observations:

- Molecular Weight and Solubility: The formyl derivative is smaller (MW 248.3 vs. 279.33–325.4) and likely more water-soluble than analogs due to its less hydrophobic substituent.

Target Specificity

Phenylamide fungicides inhibit RNA polymerase I , blocking ribosomal RNA synthesis in oomycetes (e.g., Phytophthora spp.) . Activity depends on:

- Stereochemistry: The R-isomer of metalaxyl (metalaxyl-M) is 10–100× more active than the S-isomer .

- Substituent Size: Bulky groups (e.g., phenylacetyl in benalaxyl) enhance binding to the target enzyme .

The formyl substituent’s small size may reduce binding affinity compared to metalaxyl or benalaxyl, though this requires empirical validation.

Field Efficacy

- Metalaxyl: Widely used against soil-borne pathogens; enhances mycorrhizal colonization at low doses (0.5 ppm) but becomes inhibitory at higher concentrations (2.5 ppm) .

- Benalaxyl-M: Broad-spectrum activity with protective and curative action; log Pow of 3.8 enables prolonged soil persistence .

- Furalaxyl: Limited use due to moderate solubility but effective in seed treatments .

The formyl derivative’s hypothesized solubility (~10–15 g/L) could improve root uptake but may reduce residual activity due to rapid leaching.

Environmental and Regulatory Considerations

- Metalaxyl: EPA tolerance levels for residues range up to 8,400 mg/L in certain crops .

- Benalaxyl-M: Subject to strict EU regulations due to persistence; metabolites are monitored .

- Formyl Analog: No regulatory data exist, but its lower Log Pow (~1.5) suggests reduced bioaccumulation risk compared to benalaxyl.

生物活性

Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate is a synthetic compound that has garnered attention for its biological activity, particularly in agricultural applications. This article delves into its biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate is characterized by the following molecular formula:

- Molecular Formula : C_{13}H_{17}NO_2

- Average Mass : Approximately 235.283 g/mol

The compound features a formyl group attached to the nitrogen atom of the alanine moiety, alongside a 2,6-xylyl substituent. This unique structure contributes to its biological activity, particularly as a fungicide.

Fungicidal Properties

Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate has demonstrated significant fungicidal activity against various Oomycete fungi, which are known to cause severe crop diseases in economically important plants such as grapes, potatoes, and tomatoes. The compound's effectiveness can be attributed to its structural characteristics that enable it to interact with biological targets in pathogens .

Efficacy Against Fungal Pathogens :

- Target Organisms : Oomycete fungi

- Applications : Crop protection from fungal diseases

Research into the mechanism of action for methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate indicates that it may disrupt cellular processes in fungi, potentially through interference with metabolic pathways essential for fungal growth and reproduction. While specific pathways remain to be fully elucidated, studies suggest interactions at the cellular level that inhibit fungal proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl N-(2,6-dimethylphenyl)-DL-alaninate | C_{12}H_{17}NO_2 | Lacks formyl group; used as an insecticide |

| Metalaxyl | C_{15}H_{21}NO_4 | Contains a methoxyacetyl group; effective against Oomycetes |

| Methyl N-(malonyl)-N-(2,6-xylyl)-D-alaninate | C_{13}H_{17}NO_4 | Contains malonyl group; used in pest control |

Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate stands out due to its specific formyl substitution and unique biological activity against fungal pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate:

- Field Trials : In agricultural settings, trials have shown that this compound significantly reduces fungal infection rates in crops when applied as a foliar spray.

- Laboratory Studies : In vitro assays have confirmed its inhibitory effects on fungal growth at various concentrations, indicating a promising potential for further development as an agricultural fungicide.

- Toxicological Evaluations : Preliminary assessments indicate low acute toxicity levels in non-target organisms, suggesting that methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate could be a safer alternative to conventional fungicides .

Q & A

Q. What synthetic methodologies are suitable for preparing Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate, and what challenges arise during the N-formylation step?

- Methodological Answer : Synthesis of this compound can follow routes analogous to structurally related phenylamide fungicides like Metalaxyl (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate). A plausible approach involves:

Amide Coupling : React 2,6-dimethylaniline with formyl chloride in the presence of a coupling agent (e.g., DCC or EDC) to form the N-formyl intermediate.

Esterification : Condense the intermediate with methyl alaninate under basic conditions.

Challenges include steric hindrance from the 2,6-xylyl group and ensuring regioselectivity during formylation. Optimization of reaction solvents (e.g., THF or DMF) and catalysts (e.g., DMAP) is critical. Characterization via H/C NMR and LC-MS is recommended to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : H NMR to confirm formyl proton resonance (~8.1–8.3 ppm) and aromatic protons from the 2,6-xylyl group (~6.9–7.2 ppm). IR spectroscopy for formyl C=O stretching (~1680–1700 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Compare retention times with analogs like Furalaxyl (CHNO) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (expected m/z for CHNO: 263.12) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate, and how does chirality influence its bioactivity?

- Methodological Answer :

- Chiral Separation : Use chiral stationary-phase HPLC (e.g., Chiralpak® IG or OD-H columns) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .

- Bioactivity Correlation : Test isolated enantiomers in antifungal assays (e.g., mycelial growth inhibition of Phytophthora spp.). Prior studies on Metalaxyl-M (R-enantiomer) show 10–100x higher activity than the S-form, suggesting similar trends for the formyl analog .

Q. How can the environmental persistence and degradation pathways of Methyl N-(formyl)-N-(2,6-xylyl)-DL-alaninate be evaluated in soil systems?

- Methodological Answer :

- Soil Column Tests : Simulate field conditions using sterile/non-sterile soil columns. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., formic acid, 2,6-dimethylaniline derivatives) .

- Hydrolysis Studies : Expose the compound to buffers at varying pH (4–9) and temperatures (20–40°C). Measure half-life () and identify hydrolytic products (e.g., demethylation or formyl group cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。